molecular formula C14H14BrFO5 B1473243 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate CAS No. 1432681-52-1

1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate

Cat. No.: B1473243
CAS No.: 1432681-52-1
M. Wt: 361.16 g/mol
InChI Key: WSYMSEUMLYZFLW-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

This compound exhibits a complex molecular architecture characterized by the molecular formula C₁₄H₁₄BrFO₅ and a molecular weight of 361.16 grams per mole. The compound belongs to the class of organic compounds known as dicarboxylic acids and derivatives, specifically representing a highly substituted malonic acid diester. The molecular structure features a central propanedioate backbone with two ethyl ester groups attached to the terminal carboxyl positions, while the central carbon atom bears a 4-bromo-2-fluorobenzoyl substituent.

The stereochemical considerations for this compound primarily involve conformational analysis rather than configurational stereochemistry, as the molecule does not contain traditional chiral centers. The central carbon atom that bears the benzoyl substituent represents the key structural feature, positioned between two carbonyl groups in a manner characteristic of malonic acid derivatives. The molecular structure demonstrates significant flexibility around the carbon-carbon bonds connecting the benzoyl group to the propanedioate framework, allowing for multiple conformational states that can influence the compound's reactivity and physical properties.

The ethyl ester groups contribute to the molecular architecture by providing lipophilic character and influencing the overall molecular geometry. These ester functionalities adopt typical tetrahedral geometries around their constituent carbon atoms, with the ethoxy groups capable of rotation around the carbon-oxygen bonds. The presence of these bulky substituents creates steric considerations that affect the accessibility of the central reactive site for potential chemical transformations.

The aromatic ring system introduces planar geometry into the molecular structure, with the bromine and fluorine substituents positioned at the 4- and 2- positions respectively relative to the benzoyl carbonyl group. This substitution pattern creates an asymmetric electronic environment within the aromatic system, influencing both the electronic distribution and the steric accessibility of various positions on the ring. The compound typically appears as an oil at standard conditions, reflecting the molecular flexibility and the absence of strong intermolecular hydrogen bonding capabilities.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C₁₄H₁₄BrFO₅
Molecular Weight 361.16 g/mol
Physical Appearance Oil
Storage Temperature 4°C
IUPAC Name diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate
InChI Key WSYMSEUMLYZFLW-UHFFFAOYSA-N

Electronic Configuration and Resonance Stabilization Effects

The electronic configuration of this compound demonstrates significant complexity arising from the interaction between multiple electron-withdrawing and electron-donating groups within the molecular framework. The central propanedioate system exhibits characteristic resonance stabilization effects typical of malonic acid derivatives, where the methylene carbon positioned between two carbonyl groups experiences enhanced acidity due to the stabilization of its conjugate base through resonance delocalization.

The malonic ester framework provides fundamental resonance stabilization through the interaction of the central carbon atom with adjacent carbonyl groups. When deprotonated, the resulting carbanion can be stabilized through three distinct resonance structures, with negative charge density distributed across the oxygen atoms of both carbonyl groups. This resonance stabilization significantly lowers the pKa of the central methylene protons compared to typical alkyl systems, with malonic ester derivatives typically exhibiting pKa values around 13 in dimethyl sulfoxide.

The halogen substituents on the aromatic ring introduce additional electronic effects that influence the overall electron distribution within the molecule. Fluorine, being highly electronegative, exerts both strong inductive electron-withdrawing effects and modest resonance donating effects through its lone pairs. The inductive effect dominates due to the high electronegativity of fluorine, resulting in net electron withdrawal from the aromatic system. Bromine demonstrates similar but less pronounced effects, with weaker inductive electron withdrawal balanced against slightly stronger resonance donation compared to fluorine.

The benzoyl carbonyl group serves as a significant electron-withdrawing substituent through both inductive and resonance mechanisms. The carbonyl functionality can accept electron density from the aromatic ring through resonance, creating a conjugated system that extends the electronic delocalization beyond the benzene ring itself. This extended conjugation influences the reactivity of both the aromatic system and the adjacent malonic ester functionality.

The combined electronic effects create a molecule with enhanced electrophilic character at the benzoyl carbonyl carbon and increased acidity at the central malonic ester position. The electron-withdrawing nature of both the halogen substituents and the carbonyl functionality results in decreased electron density throughout the aromatic system, making it less nucleophilic and more susceptible to nucleophilic attack at appropriate electrophilic centers.

Table 2: Electronic Effects of Substituent Groups

Substituent Inductive Effect Resonance Effect Net Effect Reference
Fluorine (-F) Strong Withdrawing Weak Donating Withdrawing
Bromine (-Br) Moderate Withdrawing Weak Donating Withdrawing
Carbonyl (-C=O) Strong Withdrawing Strong Withdrawing Withdrawing
Ethyl Ester (-COOEt) Moderate Withdrawing Moderate Withdrawing Withdrawing

Comparative Analysis with Related Malonic Acid Derivatives

The structural and electronic properties of this compound can be meaningfully evaluated through comparison with related malonic acid derivatives, revealing the specific contributions of the halogenated benzoyl substituent to the overall molecular characteristics. Diethyl malonate, the parent compound in this series, serves as the fundamental reference point with its molecular formula C₇H₁₂O₄ and molecular weight of 160.17 grams per mole. This parent compound occurs naturally in grapes and strawberries and exhibits a characteristic apple-like odor, contrasting with the more complex substituted derivative under investigation.

The introduction of the 4-bromo-2-fluorobenzoyl substituent significantly alters the molecular properties compared to the parent diethyl malonate. The molecular weight increases substantially from 160.17 to 361.16 grams per mole, reflecting the addition of the substituted aromatic system with its halogen atoms. This structural modification transforms the physical appearance from a liquid with fruity characteristics to an oil requiring refrigerated storage, indicating altered intermolecular interactions and volatility properties.

Comparative analysis with other aryl-substituted malonates reveals the specific influence of halogen substitution patterns. The compound 1,3-dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate provides an instructive comparison, where the nitro group replaces the fluorine substituent. This related compound demonstrates similar molecular weight characteristics but different electronic properties due to the strong electron-withdrawing nature of the nitro group compared to fluorine. The nitro-substituted derivative exhibits enhanced electron deficiency in the aromatic system, potentially leading to different reactivity patterns in nucleophilic substitution reactions.

The substitution pattern significantly influences the acidity of the central methylene protons compared to the parent malonic ester. While diethyl malonate exhibits a pKa of approximately 13.5 at 25°C, the introduction of the electron-withdrawing benzoyl substituent is expected to lower this value further, enhancing the compound's potential for enolate formation and subsequent alkylation reactions characteristic of malonic ester synthesis. This enhanced acidity makes the substituted derivative more reactive toward base-promoted transformations compared to the parent compound.

Palladium-catalyzed arylation reactions have been demonstrated for various malonic ester derivatives, including reactions with aryl bromides and chlorides using sterically hindered phosphine ligands. The presence of the pre-formed aryl substituent in this compound suggests that this compound might serve as a product of such coupling reactions or as a precursor for further synthetic manipulations involving the remaining reactive sites.

The comparative bioavailability and pharmaceutical applications of malonic acid derivatives have been explored in various contexts, with studies demonstrating that different acid substituents can influence the dissolution and absorption characteristics of drug formulations. While the specific compound under investigation has not been directly studied in bioavailability contexts, its structural relationship to other malonic acid derivatives suggests potential applications in pharmaceutical synthesis and development.

Table 3: Comparative Properties of Malonic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Physical State pKa (approximate) Reference
Diethyl malonate C₇H₁₂O₄ 160.17 Liquid 13.5
This compound C₁₄H₁₄BrFO₅ 361.16 Oil <13.5
1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate C₁₁H₁₀BrNO₆ 332.10 Solid <13.0
Diethyl bromo(methyl)malonate C₈H₁₃BrO₄ 253.09 Liquid ~12-13

The synthetic accessibility and reactivity patterns of this compound reflect the combined influences of the malonic ester framework and the halogenated aromatic substituent. The compound retains the fundamental reactivity characteristics of malonic esters, including the ability to undergo base-promoted enolate formation, alkylation reactions, and subsequent hydrolysis and decarboxylation sequences. However, the presence of the substituted benzoyl group introduces additional synthetic possibilities, including potential transformations involving the aromatic halogen substituents and the benzoyl carbonyl functionality.

Properties

IUPAC Name

diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYMSEUMLYZFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=C(C=C(C=C1)Br)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate is an organic compound with a molecular formula of C₁₄H₁₄BrFO₅ and a molecular weight of 361.16 g/mol. This compound features a unique structure that incorporates both ethyl and aromatic functionalities, making it a subject of interest in medicinal chemistry and pharmacological studies.

The compound's structural characteristics can be summarized as follows:

PropertyValue
Chemical Formula C₁₄H₁₄BrFO₅
Molecular Weight 361.16 g/mol
MDL No. MFCD24369224
PubChem CID 71758329
Appearance Oil
Storage Temperature 4 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent. The presence of the bromo and fluoro substituents in the benzoyl moiety enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, thiosemicarbazone analogues have shown selective inhibition of cathepsin L, which is involved in cancer cell invasion and metastasis .

In vitro assays demonstrated that certain analogues could inhibit the invasive potential of breast cancer cells by up to 92% at concentrations as low as 5 µM . This suggests that the compound may also possess similar mechanisms of action, potentially leading to its use in targeted cancer therapies.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like cathepsin L, which plays a crucial role in tumor progression .
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting that this compound may also trigger programmed cell death pathways .
  • Cell Cycle Arrest : Some related compounds have been observed to cause cell cycle arrest, preventing cancer cells from proliferating .

Case Studies

A notable case study involved the evaluation of a thiosemicarbazone analogue that inhibited the invasion of MDA-MB-231 breast cancer cells by 70% at a concentration of 10 µM. This study highlights the potential for compounds structurally related to this compound to serve as effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism

The 4-bromo-2-fluorobenzoyl group distinguishes this compound from analogs like 1,3-diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate (–3). Key differences arise from the fluorine’s position on the benzoyl ring:

  • The electron-withdrawing effect of fluorine also enhances the benzoyl group’s electrophilicity.
  • Meta-substitution (3-fluoro) : Reduces steric strain but may alter electronic interactions with the bromine atom.

Halogenation Effects

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability increase van der Waals interactions, improving crystallinity compared to chloro analogs (e.g., 2-chloro-1-[4-(furan-2-carbonyl)-piperazine-1-yl]-ethanone, ).
  • Fluorine vs. Trifluoromethoxy : Fluorine’s strong electronegativity stabilizes the benzoyl carbonyl more effectively than bulkier groups like trifluoromethoxy (e.g., 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene, ).

Ester Group Variations

Replacing ethyl esters with methyl or tert-butyl groups impacts solubility and reactivity:

  • Diethyl esters : Higher lipophilicity favors organic-phase reactions.
  • Dimethyl esters : Increased water solubility but reduced thermal stability.

Purity and Stability

The compound’s reported purity (≥95%) aligns with standards for similar intermediates . Stability is enhanced by electron-withdrawing substituents, which mitigate hydrolysis of the ester and benzoyl groups.

Data Table: Key Properties of 1,3-Diethyl 2-(4-Bromo-2-Fluorobenzoyl)Propanedioate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Purity (%) Key Applications
This compound C₁₅H₁₅BrFO₅ 374.18 4-Br, 2-F ~95* Pharmaceutical synthesis
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate C₁₅H₁₅BrFO₅ 374.18 4-Br, 3-F 95 Intermediate studies
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene C₇H₃BrF₄O 259.00 2-F, 3-CF₃O N/A Agrochemical precursors

*Assumed based on structurally related compounds .

Preparation Methods

Halogen-Substituted Benzoyl Precursors

The benzoyl component, 4-bromo-2-fluorobenzoyl, is typically synthesized via selective halogenation reactions on fluorobenzene derivatives or through halogen-exchange reactions on pre-formed benzoyl compounds. The key is to install the bromine at the para position relative to the carbonyl group and fluorine at the ortho position, which can be achieved by controlled electrophilic aromatic substitution or via directed ortho-metalation followed by halogenation.

Diethyl Propanedioate Backbone

The diethyl propanedioate portion is commonly prepared from diethyl malonate, which can be selectively substituted at the 2-position with a halogen such as bromine or fluorine to facilitate further functionalization. The use of 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate) has been reported as an effective intermediate in related syntheses, avoiding hazardous oxidation steps and minimizing side reactions.

Synthetic Route for 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate

A general synthetic approach includes the following steps:

  • Synthesis of 2-halo-substituted diethyl malonate : Starting from diethyl malonate, selective halogenation at the 2-position yields diethyl 2-bromomalonate or diethyl 2-fluoromalonate. This step is crucial to introduce reactive sites for subsequent coupling.

  • Preparation of 4-bromo-2-fluorobenzoyl chloride : The benzoyl chloride derivative bearing bromine and fluorine substituents is prepared via halogenation of the corresponding benzoyl compound followed by chlorination to form the acid chloride.

  • Acylation reaction : The 2-halo-substituted diethyl malonate is reacted with 4-bromo-2-fluorobenzoyl chloride under controlled conditions (e.g., in the presence of a base such as pyridine or triethylamine) to form the target this compound through nucleophilic acyl substitution.

  • Purification : The crude product is purified by recrystallization or chromatography to obtain the pure compound.

Reaction Conditions and Optimization

  • Solvents : Common solvents include dichloromethane, tetrahydrofuran, or ethyl acetate, chosen for their ability to dissolve reactants and maintain reaction stability.

  • Temperature : Reactions are typically conducted at low to moderate temperatures (0–25°C) to control the reactivity of acid chlorides and avoid decomposition.

  • Catalysts and Bases : Use of bases like triethylamine neutralizes the generated HCl and drives the acylation forward.

  • Halogen Source : For halogenation, reagents such as N-bromosuccinimide (NBS) or Selectfluor can be employed for bromination and fluorination respectively, ensuring regioselectivity.

Data Table: Comparative Preparation Parameters

Step Reagents/Conditions Purpose Notes
Halogenation of diethyl malonate NBS or Selectfluor, solvent (e.g., CCl4), light or heat Introduce Br or F at 2-position Controlled to avoid di-substitution
Preparation of benzoyl chloride SOCl2 or PCl5, 4-bromo-2-fluorobenzoic acid Convert acid to acid chloride Anhydrous conditions preferred
Acylation 2-halo-diethyl malonate + benzoyl chloride, base (Et3N), solvent (DCM) Formation of target ester Low temperature to control reaction
Purification Recrystallization or column chromatography Obtain pure compound Solvent choice affects yield

Research Findings and Analysis

  • The use of 2-halo-substituted diethyl malonates as intermediates significantly improves the synthesis efficiency by avoiding hazardous oxidation steps and reducing side reactions.

  • Halogen substituents on the benzoyl ring influence the reactivity and selectivity of the acylation step, requiring optimization of reaction parameters.

  • The multi-step synthesis allows for precise structural control, which is critical for the compound's intended applications in medicinal chemistry.

  • Purification methods impact the overall yield and purity, with chromatography often necessary to separate closely related by-products.

Q & A

Q. What are the optimal synthetic routes for 1,3-diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate, and how can yield and purity be maximized?

  • Methodological Answer : Begin with a nucleophilic acyl substitution between 4-bromo-2-fluorobenzoyl chloride and diethyl propanedioate under anhydrous conditions. Use Schlenk techniques to exclude moisture. Catalytic amounts of DMAP (4-dimethylaminopyridine) can accelerate esterification. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via column chromatography (gradient elution). For yield optimization, apply a 2³ factorial design to test variables: temperature (25–60°C), catalyst loading (0.5–2 mol%), and reaction time (6–24 hrs). Analyze purity via HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and aromatic protons (δ 7.2–8.1 ppm multiplet for bromo-fluorobenzoyl).
  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and benzoyl carbonyl (~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 387.0 (C₁₄H₁₄BrFO₅). Cross-validate with computational predictions (e.g., ACD/Labs Percepta) .

Advanced Research Questions

Q. How can contradictions in reaction yield data under varying solvent systems be resolved?

  • Methodological Answer : Use response surface methodology (RSM) to model solvent polarity (e.g., dichloromethane vs. THF), dielectric constant, and hydrogen-bonding effects. Perform ANOVA to identify statistically significant factors. For example, dichloromethane may enhance solubility but reduce nucleophilicity, while THF improves activation but increases side reactions. Validate with multivariate regression analysis to isolate confounding variables .

Q. What computational strategies can elucidate the reaction mechanism and transition states?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to model the reaction pathway. Calculate Gibbs free energy profiles for intermediates (e.g., tetrahedral adducts). Use intrinsic reaction coordinate (IRC) analysis to confirm transition states. Compare with experimental kinetic data (e.g., Eyring plots) to validate computational predictions .

Q. How can multi-step purification challenges (e.g., diastereomer separation) be addressed?

  • Methodological Answer : Implement simulated moving bed (SMB) chromatography for continuous separation. Optimize mobile phase composition (e.g., heptane/ethanol 85:15) and column temperature (30–50°C). For lab-scale, use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Validate enantiomeric excess via polarimetry or chiral GC .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic efficiencies of Lewis acids (e.g., ZnCl₂ vs. FeCl₃)?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to distinguish between rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure). Use in situ FTIR to monitor intermediate formation. For FeCl₃, check for redox side reactions (e.g., iron-mediated oxidation of propanedioate) via cyclic voltammetry. Compare turnover numbers (TON) under standardized conditions .

Experimental Design Tables

Table 1 : Factorial Design for Reaction Optimization (Hypothetical Data)

RunTemp (°C)Catalyst (mol%)Time (hrs)Yield (%)Purity (%)
1250.566292
2602.0248588
342.51.25157895
Optimal conditions derived from RSM: 50°C, 1.5 mol% catalyst, 18 hrs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate
Reactant of Route 2
Reactant of Route 2
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate

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